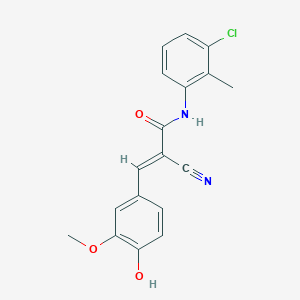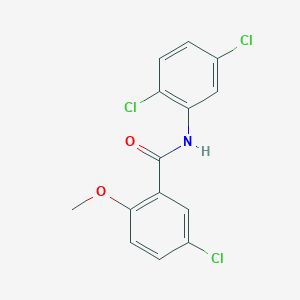
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolism, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes. A-769662 has been shown to have potential therapeutic benefits in preclinical studies, making it an interesting compound for further investigation.
Mecanismo De Acción
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to conformational changes that increase the activity of the catalytic subunit. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as reduced hepatic glucose production and lipogenesis. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide also has effects on other signaling pathways, including the mTOR and SIRT1 pathways, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Increased glucose uptake and insulin sensitivity in skeletal muscle cells
- Reduced hepatic glucose production and lipogenesis
- Increased fatty acid oxidation in skeletal muscle cells
- Reduction in body weight and adiposity in obese mice
- Neuroprotective effects in animal models of neurodegenerative diseases
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
One limitation of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have off-target effects on other signaling pathways, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide. These include:
- Further preclinical studies to investigate the safety and efficacy of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide in animal models of metabolic disorders and neurodegenerative diseases
- Development of more potent and selective AMPK activators based on the structure of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Investigation of the effects of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide on other signaling pathways, including mTOR and SIRT1, and their potential contribution to its therapeutic effects
- Clinical trials to investigate the safety and efficacy of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide in humans with metabolic disorders or neurodegenerative diseases
In conclusion, N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a small molecule activator of AMPK with potential therapeutic benefits in metabolic disorders and neurodegenerative diseases. It has been extensively studied in preclinical models, and further research is needed to investigate its safety and efficacy in humans. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has advantages for use in laboratory experiments, but also has limitations and potential off-target effects that should be considered. Future research directions include further preclinical studies, development of more potent and selective AMPK activators, investigation of other signaling pathways, and clinical trials in humans.
Métodos De Síntesis
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide can be synthesized using a multi-step synthetic route. The first step involves the preparation of 3,4-dimethylphenol, which is then reacted with 2-tert-butylbenzoyl chloride to form N-(2-tert-butylphenyl)-3,4-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied in preclinical models for its potential therapeutic benefits in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis in animal models of type 2 diabetes. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to have anti-obesity effects, reducing body weight and adiposity in obese mice. In addition, N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-11-16(12-15(14)2)23-13-19(22)21-18-9-7-6-8-17(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONJXQFCESRGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

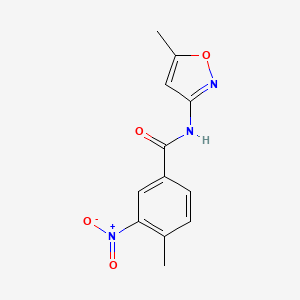
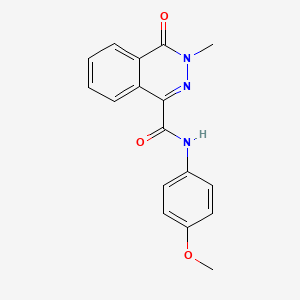
![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)

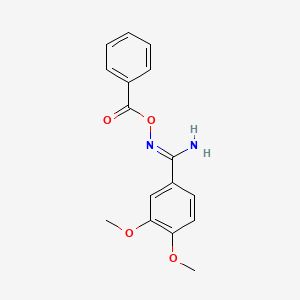
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)
![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)
